Methyl 5-(cyclopenta-2,4-dien-1-yl)pent-2-enoate
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Overview
Description
Methyl 5-(cyclopenta-2,4-dien-1-yl)pent-2-enoate is an organic compound characterized by its unique structure, which includes a cyclopentadienyl ring and a pentenoate ester group. This compound is of interest in various fields of chemistry due to its conjugated diene system, which imparts unique reactivity and stability properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(cyclopenta-2,4-dien-1-yl)pent-2-enoate typically involves the Diels-Alder reaction, a well-known method for constructing six-membered rings. The reaction between cyclopentadiene and an appropriate dienophile under controlled temperature conditions can yield the desired product. The reaction conditions often involve the use of a solvent such as toluene and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(cyclopenta-2,4-dien-1-yl)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Methyl 5-(cyclopenta-2,4-dien-1-yl)pent-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 5-(cyclopenta-2,4-dien-1-yl)pent-2-enoate involves its interaction with molecular targets through its conjugated diene system. This system allows for various reactions, including Diels-Alder reactions, which can form new carbon-carbon bonds. The compound’s reactivity is influenced by the stability of the intermediate carbocations and the resonance stabilization of the cyclopentadienyl ring .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A precursor in the synthesis of Methyl 5-(cyclopenta-2,4-dien-1-yl)pent-2-enoate.
Cyclopentadienyl anion: An aromatic anion that forms coordination compounds.
Cyclopentadienyl cation: A less stable cationic form of cyclopentadiene.
Uniqueness
This compound is unique due to its ester functionality combined with the cyclopentadienyl ring, which imparts distinct reactivity and stability. This combination allows for diverse applications in synthesis and research.
Properties
CAS No. |
104230-33-3 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
methyl 5-cyclopenta-2,4-dien-1-ylpent-2-enoate |
InChI |
InChI=1S/C11H14O2/c1-13-11(12)9-5-4-8-10-6-2-3-7-10/h2-3,5-7,9-10H,4,8H2,1H3 |
InChI Key |
GFXYNIJKOGHZHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCCC1C=CC=C1 |
Origin of Product |
United States |
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